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molecular formula C6H13NO2 B8538656 N-(3-ethoxypropyl)formamide

N-(3-ethoxypropyl)formamide

Cat. No. B8538656
M. Wt: 131.17 g/mol
InChI Key: UITVKDIXLGYSEM-UHFFFAOYSA-N
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Patent
US08067595B2

Procedure details

Formic acid (9.4 mL, 0.208×1.2 mol) was added to a toluene (250 mL) solution of 3-ethoxypropylamine (25 mL, 0.208 mol) at room temperature, and heated under reflux for 17 hours while removing water formed as a by-product with a Dean-Stark tube. After cooling to room temperature, K2CO3 (14 g, 0.208×0.5 mol) was added and it was stirred for 90 minutes. Insoluble materials were removed by filtration, washed with toluene, and the filtrate was concentrated to dryness. The residue was purified by vacuum distillation with a Vigreux fractionating column (15 cm) (fraction at 0.6 kpa, 114° C. to 115° C. collected), and N-(3-ethoxypropyl)formamide (21.79 g, 0.166 mol, 80%) was obtained as a colorless transparent liquid.
Quantity
9.4 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
14 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([OH:3])=O.[CH2:4]([O:6][CH2:7][CH2:8][CH2:9][NH2:10])[CH3:5].C([O-])([O-])=O.[K+].[K+]>C1(C)C=CC=CC=1>[CH2:4]([O:6][CH2:7][CH2:8][CH2:9][NH:10][CH:1]=[O:3])[CH3:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
9.4 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)OCCCN
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
it was stirred for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 17 hours
Duration
17 h
CUSTOM
Type
CUSTOM
Details
while removing water
CUSTOM
Type
CUSTOM
Details
formed as a by-product with a Dean-Stark tube
CUSTOM
Type
CUSTOM
Details
Insoluble materials were removed by filtration
WASH
Type
WASH
Details
washed with toluene
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by vacuum distillation with a Vigreux fractionating column (15 cm) (fraction at 0.6 kpa, 114° C. to 115° C. collected)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(C)OCCCNC=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.166 mol
AMOUNT: MASS 21.79 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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